molecular formula C49H54N8O8 B611656 Velpatasvir CAS No. 1377049-84-7

Velpatasvir

Cat. No. B611656
M. Wt: 883.019
InChI Key: FHCUMDQMBHQXKK-CDIODLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velpatasvir is an NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C infection of all six major genotypes . It is a Direct-Acting Antiviral (DAA) medication that plays a key role in Hepatitis C Virus replication, assembly, and modulation of host immune responses .


Chemical Reactions Analysis

A stability indicating HPLC-UV method was developed for the analysis of process impurities and degradation products in Sofosbuvir and Velpatasvir pharmaceutical formulations . The effect of alkaline, acidic, oxidative, and thermal stress conditions on Sofosbuvir and Velpatasvir substances and dosage forms was studied .

Scientific Research Applications

Pharmacokinetics and Human Studies

  • Velpatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, has demonstrated potent antiviral activity against all HCV genotypes and favorable pharmacokinetic properties in preclinical and human studies (Mogalian et al., 2017).

Efficacy in Combination Therapies

  • In combination with sofosbuvir, velpatasvir has shown high efficacy in treating HCV genotypes 1 to 6 in treatment-naive, noncirrhotic patients, with high sustained virologic response rates and no serious adverse events (Everson et al., 2015).
  • The combination of sofosbuvir and velpatasvir, with or without ribavirin, has been effective in treating chronic HCV infection, with particularly high success rates in various HCV genotypes and even in patients with cirrhosis (Ahmed et al., 2017).

Resistance and Efficacy Challenges

  • Velpatasvir has shown varying resistance profiles across different HCV genotypes, with certain genotypes exhibiting specific resistance-associated substitutions impacting treatment efficacy (Lawitz et al., 2016).

Analytical and Stability Studies

  • Analytical studies focusing on the fluorescence properties of velpatasvir and its stability under various conditions have been conducted, providing important insights for its pharmaceutical analysis (Omar et al., 2018).

In Vitro Studies

  • In vitro studies have characterized the resistance profile of velpatasvir in HCV genotypes 1 to 6, identifying key resistance-associated substitutions and their impact on drug efficacy (Dvory‐Sobol et al., 2019).

Pediatric Applications

  • Sofosbuvir/velpatasvir has been approved for treating chronic HCV in children and adolescents, demonstrating its versatility and safety in younger populations (Rubino et al., 2021).

Cost-Effectiveness

  • The cost-effectiveness of generic sofosbuvir/velpatasvir versus genotype-dependent direct-acting antivirals has been evaluated, highlighting the economic implications of velpatasvir-based treatments (Goel et al., 2018).

Special Populations

  • Studies have explored the efficacy of sofosbuvir and velpatasvir in people with recent injection drug use, challenging the traditional exclusion of this population from HCV treatment (Grebely et al., 2018).

Patient-Reported Outcomes

  • The impact of sofosbuvir and velpatasvir on patient-reported outcomes in HCV patients with or without cirrhosis has been documented, underscoring the treatment’s holistic benefits (Younossi et al., 2016).

Pharmacokinetic Evaluations

  • Pharmacokinetic evaluations of sofosbuvir/velpatasvir have provided insights into its suitability for a range of patients, including those with hepatic impairment (Mogalian et al., 2018).

Further Clinical Trials

Safety And Hazards

Velpatasvir may cause skin irritation, serious eye damage, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child .

properties

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUMDQMBHQXKK-CDIODLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722565
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Velpatasvir's mechanism of action is likely similar to other selective NS5A inhibitors which bind domain I of NS5A consisting of amino acids 33-202. NS5A inhibitors compete with RNA for binding at this site. It is also thought that NS5A inhibitors bind the target during its action in replication when the binding site is exposed. Inhibition of NS5A is also known to produce redistribution of the protein to lipid droplets. The exact role of NS5A in RNA replication is not yet understood although it is known to be an important component.
Record name Velpatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Velpatasvir

CAS RN

1377049-84-7
Record name Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velpatasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velpatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELPATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velpatasvir
Reactant of Route 2
Reactant of Route 2
Velpatasvir
Reactant of Route 3
Reactant of Route 3
Velpatasvir
Reactant of Route 4
Reactant of Route 4
Velpatasvir
Reactant of Route 5
Reactant of Route 5
Velpatasvir
Reactant of Route 6
Reactant of Route 6
Velpatasvir

Citations

For This Compound
10
Citations
E Mogalian, DM Brainard, A Osinusi… - Clinical …, 2018 - Springer
Background The pharmacokinetics and safety of velpatasvir, a potent pangenotypic hepatitis C virus NS5A inhibitor, were evaluated in two hepatic impairment studies: a phase I study in …
Number of citations: 10 link.springer.com
SL Greig - Drugs, 2016 - Springer
… NS5A inhibitor velpatasvir (sofosbuvir/velpatasvir; Epclusa ® ) … -daily oral sofosbuvir/velpatasvir for 12 weeks provided very … also observed with sofosbuvir/velpatasvir plus ribavirin for 12 …
Number of citations: 77 link.springer.com
YA Heo, ED Deeks - Drugs, 2018 - Springer
… /voxilaprevir was inferior to 12 weeks of sofosbuvir/velpatasvir in … Sofosbuvir/velpatasvir/voxilaprevir was generally well … In conclusion, sofosbuvir/velpatasvir/voxilaprevir is an important …
Number of citations: 64 link.springer.com
JJ Feld, IM Jacobson, C Hézode… - … England Journal of …, 2015 - Mass Medical Soc
… Of the 624 patients who received treatment with sofosbuvir–velpatasvir, 34% … –velpatasvir was 99% (95% confidence interval, 98 to >99). Two patients receiving sofosbuvir–velpatasvir, …
Number of citations: 252 www.nejm.org
GR Foster, N Afdhal, SK Roberts, N Bräu… - … England Journal of …, 2015 - Mass Medical Soc
Background In phase 2 trials, treatment with the combination of the nucleotide polymerase inhibitor sofosbuvir and the NS5A inhibitor velpatasvir resulted in high rates of sustained …
Number of citations: 993 www.nejm.org
MP Curry, JG O'Leary, N Bzowej, AJ Muir… - … England Journal of …, 2015 - Mass Medical Soc
… inhibitor sofosbuvir and the NS5A inhibitor velpatasvir once daily for 12 weeks, sofosbuvir–velpatasvir plus ribavirin for 12 weeks, or sofosbuvir–velpatasvir for 24 weeks. The primary …
Number of citations: 915 www.nejm.org
GT Everson, WJ Towner, MN Davis… - Annals of internal …, 2015 - acpjournals.org
… The clinical potential of the combination of sofosbuvir and velpatasvir is suggested by their … potency of velpatasvir. We assessed the safety and efficacy of 8 or 12 weeks of velpatasvir …
Number of citations: 141 www.acpjournals.org
MM Miller - American Journal of Health-System Pharmacy, 2017 - academic.oup.com
… Sofosbuvir–velpatasvir was shown to have excellent activity … The duration of treatment with sofosbuvir–velpatasvir is 12 weeks … cirrhosis, sofosbuvir–velpatasvir must be used in …
Number of citations: 30 academic.oup.com
M Bourlière, SC Gordon, SL Flamm… - … England Journal of …, 2017 - Mass Medical Soc
… velpatasvir–voxilaprevir, as compared with 0% with placebo. In POLARIS-4, the rate of response was 98% with sofosbuvir–velpatasvir–voxilaprevir and 90% with sofosbuvir–velpatasvir…
Number of citations: 609 www.nejm.org
D Wyles, N Bräu, S Kottilil, ES Daar… - Clinical Infectious …, 2017 - academic.oup.com
… Velpatasvir is an HCV NS5A inhibitor with pangenotypic potency [10]. A fixed-dose combination tablet of sofosbuvir 400 mg and velpatasvir 100 mg (SOF-VEL) is approved in the United …
Number of citations: 152 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.